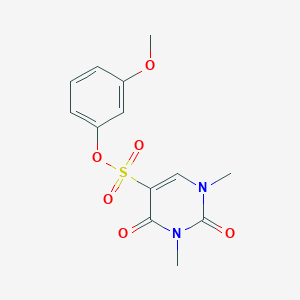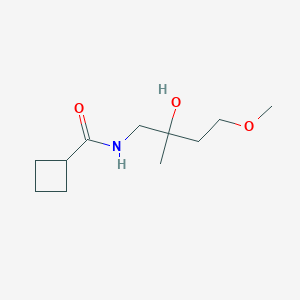
1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea is a complex organic compound that features a piperidine ring, a phenylurea moiety, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-(2-oxopiperidin-1-yl)benzoic acid: Shares the piperidine and methyl groups but differs in the functional groups attached to the benzene ring.
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propane-1-sulfonamide: Contains a sulfonamide group instead of the phenylurea moiety.
Uniqueness
1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Propriétés
IUPAC Name |
1-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-10-11-16(13-17(14)22-12-6-5-9-18(22)23)21-19(24)20-15-7-3-2-4-8-15/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIXERVHOZMOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2483745.png)


![Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483750.png)
![1-(4-fluorophenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2483751.png)
![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)

![1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2483759.png)
![propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate](/img/structure/B2483760.png)


